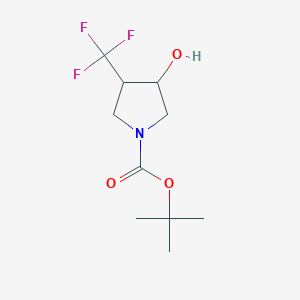

tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H16F3NO3 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3 |

InChI Key |

LGDQVQKYGGARIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylic acid with trifluoromethyl-containing reagents under controlled conditions . One common method includes the esterification of pyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and yield . These systems allow for precise control over reaction parameters, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes[][3].

Reduction: The compound can be reduced to form alcohols or amines[][3].

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions[][3].

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions[][3].

Substitution: Nucleophiles like amines or thiols in the presence of a base[][3].

Major Products:

Oxidation: Formation of ketones or aldehydes[][3].

Reduction: Formation of alcohols or amines[][3].

Substitution: Formation of substituted pyrrolidine derivatives[][3].

Scientific Research Applications

Chemistry: tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates . It is also employed in the development of enzyme inhibitors and activators .

Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical agents . Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .

Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals . Its unique chemical properties make it valuable in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxyl group participates in hydrogen bonding . These interactions modulate the activity of target proteins and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Impact of Trifluoromethyl Group

The CF₃ group is a critical feature shared by the target compound and analogs (e.g., entries 1, 3, 4 in the table). This substituent significantly enhances lipophilicity (logP) and resistance to oxidative metabolism, making these compounds valuable in drug design . For instance, the CF₃ group in the target compound increases its binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .

Functional Group Modifications

- Hydroxyl Group : The -OH group at position 3 in the target compound facilitates hydrogen bonding, improving solubility in polar solvents. In contrast, the ketone group in the 4-oxo analog (entry 3) reduces solubility but provides a reactive site for nucleophilic additions .

- Amino and Sulfonyl Groups: Analogs with -NHCH₃ (entry 2) or sulfonyl groups (entry 6) exhibit altered pharmacokinetic profiles.

Stereochemical Considerations

Stereoisomerism profoundly affects biological activity. The (3R,4S)-configured analog (entry 4) shows distinct receptor-binding behavior compared to its (3S,4R) counterpart, underscoring the importance of chiral synthesis techniques .

Biological Activity

Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrrolidine derivative features a trifluoromethyl group, which is known to enhance the pharmacological properties of many compounds. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₁H₁₄F₃N₁O₃

- Molecular Weight: 267.23 g/mol

- IUPAC Name: this compound

Antibacterial Activity

Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant antibacterial activity. A study evaluated several pyrrole-based compounds against common bacterial strains and found that those containing trifluoromethyl groups often displayed enhanced potency.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

| Another Pyrrole Derivative | 12.5 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

The mechanism by which this compound exerts its antibacterial effects may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The trifluoromethyl group is believed to enhance interactions with biological targets, potentially increasing binding affinity and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, highlighting their potential as lead compounds in drug discovery:

- Study on Antimicrobial Properties : A research paper demonstrated that pyrrolidine derivatives with various substituents exhibited varying degrees of antibacterial activity. The trifluoromethyl group was noted to significantly enhance the activity against both Gram-positive and Gram-negative bacteria .

- Synthesis and Evaluation : A recent synthesis study focused on creating chiral 3,4-disubstituted pyrrolidines, including this compound. The synthesized compounds were evaluated for their antibacterial properties, confirming their potential as effective agents against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.